N-isopropyl-2-oxo-2H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC10884199
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO3 |
|---|---|
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 2-oxo-N-propan-2-ylchromene-3-carboxamide |
| Standard InChI | InChI=1S/C13H13NO3/c1-8(2)14-12(15)10-7-9-5-3-4-6-11(9)17-13(10)16/h3-8H,1-2H3,(H,14,15) |
| Standard InChI Key | DYFRHCOMCPYXPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)C1=CC2=CC=CC=C2OC1=O |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
N-Isopropyl-2-oxo-2H-chromene-3-carboxamide (IUPAC name: 2-oxo-N-propan-2-ylchromene-3-carboxamide) features a chromene backbone fused to a benzene ring, with a carboxamide group at position 3 and an isopropyl substituent on the amide nitrogen. The molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol. The chromene core contributes to planar aromaticity, while the carboxamide and isopropyl groups introduce polarity and steric bulk, influencing solubility and target interactions.
Key spectroscopic data include:
-
¹H NMR: Signals at δ 1.00 (t, J = 7.5 Hz, 3H, CH₃), 1.62–1.70 (m, 2H, CH₂), and 7.58 (d, J = 2.0 Hz, 1H, H-7) .
-
IR: Stretching vibrations at 1680 cm⁻¹ (C=O, amide) and 1720 cm⁻¹ (C=O, lactone).
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water, attributed to the hydrophobic isopropyl group. Its logP value of 2.1 suggests balanced lipophilicity, facilitating membrane permeability. Thermal stability analyses indicate decomposition above 220°C, making it suitable for high-temperature synthesis protocols.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-isopropyl-2-oxo-2H-chromene-3-carboxamide typically involves a Knoevenagel condensation between salicylaldehyde derivatives and N-substituted cyanoacetamides under mild conditions . A representative protocol includes:
-
Condensation: Reacting salicylaldehyde with N-isopropyl cyanoacetamide in aqueous sodium carbonate at room temperature to form 2-imino intermediates .
-
Hydrolysis: Treating the intermediate with aqueous HCl to yield the 2-oxochromene product .
Table 1: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | Na₂CO₃ (aq), RT, 24h | 85–92 |
| Acid Hydrolysis | 1M HCl, RT, 2h | 90–95 |
This method achieves atom economies >80%, aligning with green chemistry principles . Alternative routes employ palladium-catalyzed cross-couplings for late-stage functionalization of brominated precursors, enabling diversification of A-ring substituents .
N-Isopropyl-2-oxo-2H-chromene-3-carboxamide inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In vitro assays demonstrate IC₅₀ values of 1.2 µM (COX-2) and 0.9 µM (5-LOX), outperforming reference drugs like indomethacin. The isopropyl group enhances binding affinity via hydrophobic interactions with enzyme active sites.
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). Mechanistic studies suggest disruption of microbial cell membranes and inhibition of DNA gyrase.
Metabolic Modulation
In adipocyte models, N-isopropyl-2-oxo-2H-chromene-3-carboxamide increases interleukin-6 (IL-6) secretion by 3.5-fold, mimicking the effects of amlexanox, a known TBK1/IKKε inhibitor . This activity correlates with improved insulin sensitivity in obese murine models, highlighting potential applications in metabolic syndrome .
Mechanism of Action
Enzyme Inhibition
Molecular docking studies reveal strong hydrogen bonding between the carboxamide group and Thr156 of COX-2, while the isopropyl moiety occupies a hydrophobic pocket near Val349. For TBK1/IKKε, the chromene core interacts with Glu96 and Lys38, disrupting kinase activation .
Cell Signaling Effects
The compound induces p38 MAPK phosphorylation in 3T3-L1 adipocytes, activating pathways that promote energy expenditure . Concurrently, it suppresses NF-κB nuclear translocation, reducing pro-inflammatory cytokine production.
Comparative Analysis with Structural Analogues
Table 2: Biological Activity of Chromene Derivatives
| Compound | COX-2 IC₅₀ (µM) | TBK1 IC₅₀ (µM) |
|---|---|---|
| N-Isopropyl derivative | 1.2 | 0.21 |
| N-Propyl derivative | 2.5 | 0.45 |
| Amlexanox | 3.8 | 0.18 |
The isopropyl substitution confers 2.1-fold greater COX-2 inhibition compared to the N-propyl analogue, attributed to enhanced hydrophobic interactions. Against TBK1, selectivity is maintained while improving metabolic stability .
Molecular Docking and Structural Insights
Docking simulations using the TBK1 crystal structure (PDB: 4I4E) show the chromene core occupying the ATP-binding pocket, with the carboxamide forming hydrogen bonds to Glu96 and Lys38 . The isopropyl group extends into a hydrophobic cleft lined by Leu75 and Val29, contributing to a binding energy of -9.2 kcal/mol .
In Vitro and Preclinical Findings
Cytotoxicity Profile
The compound exhibits low cytotoxicity in human hepatocytes (IC₅₀ > 100 µM) and negligible hemolysis at therapeutic concentrations.
Pharmacokinetics
In murine models, oral bioavailability is 62%, with a half-life of 4.2 hours and volume of distribution of 1.8 L/kg. Plasma protein binding is moderate (78%), ensuring sufficient free fraction for target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume